molecular formula C16H17N3O2S B2968915 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide CAS No. 1396875-47-0

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2968915
CAS No.: 1396875-47-0
M. Wt: 315.39
InChI Key: UHGDHHLWIHIVCA-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide (CAS 1396875-47-0) is a chemical compound with the molecular formula C16H17N3O2S and a molecular weight of 315.4 g/mol . This reagent features a pyrazolo[1,5-a]pyridine core, a privileged scaffold in medicinal chemistry known for its significant synthetic versatility and presence in bioactive molecules . The structure incorporates a methylenesulfonamide linker, a functional group of high interest in drug discovery for its potential to interact with biological targets. While the specific biological activity of this exact compound is not fully detailed in the public domain, research into closely related analogues provides strong evidence of its research value. Compounds based on the pyrazolo[1,5-a]pyridine scaffold, particularly those with sulfonamide functionalities, have been investigated as potent inhibitors of various kinases, such as RET kinase, highlighting their potential in oncology research . Furthermore, the broader family of pyrazolo-fused heterocycles, including pyrazolo[1,5-a]pyrimidines, has demonstrated a wide range of therapeutic applications, including use as mTOR inhibitors for cancer, enzymatic inhibitors, and in the treatment of viral infections . The rigid, planar structure of the core makes it an excellent candidate for exploring protein-ligand interactions and for the design of targeted molecular probes. This compound is supplied For Research Use Only and is intended for use in laboratory biochemical research to further investigate the properties and applications of this promising heterocyclic scaffold.

Properties

IUPAC Name

1-(3-methylphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-13-5-4-6-14(9-13)12-22(20,21)18-11-15-10-17-19-8-3-2-7-16(15)19/h2-10,18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGDHHLWIHIVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazolo[1,5-a]pyridine derivatives. For instance, compounds with similar structures have demonstrated significant activity against Mycobacterium tuberculosis (M.tb) by inhibiting mycobacterial ATP synthase. The SAR studies revealed that modifications in the pyrazolo ring can enhance potency and selectivity against M.tb, indicating that this compound may exhibit similar properties due to its structural similarities to other active pyrazolo compounds .

Inhibition of PI3 Kinase

Another area of interest is the inhibition of the phosphoinositide 3-kinase (PI3K) pathway. Pyrazolo[1,5-a]pyridines have been identified as selective inhibitors of the p110α isoform of PI3K, which is crucial in cancer cell proliferation and survival. One study reported an IC50 value of 0.9 nM for a related compound, suggesting that this compound could also target this pathway effectively .

Antiparasitic Activity

The compound's potential as an antiparasitic agent has also been explored. Pyrazolo derivatives have shown activity against Plasmodium falciparum, the causative agent of malaria. Compounds with similar scaffolds inhibited the growth of this parasite at low micromolar concentrations, indicating that this compound might possess comparable effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazolo ring and substituents can significantly influence its potency and selectivity:

Modification Effect on Activity
Substitution on the pyrazolo ringEnhances binding affinity to target enzymes
Variation in the sulfonamide groupAlters solubility and bioavailability
Changes in aromatic substituentsImpacts interaction with biological targets

Case Studies

Several studies provide insights into the biological activities related to similar compounds:

  • Inhibition of Mycobacterial Growth : A study demonstrated that certain pyrazolo derivatives inhibited M.tb growth with IC50 values ranging from 6.9 μM to 25 μM .
  • Cancer Cell Proliferation : Pyrazolo[1,5-a]pyridines showed significant inhibition of cell proliferation in various cancer models, highlighting their potential as anticancer agents .
  • Antiparasitic Efficacy : Compounds structurally related to this compound were effective against P. falciparum, with IC50 values as low as 3.6 μM reported for similar scaffolds .

Scientific Research Applications

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide is a research compound with the molecular formula C16H17N3O2S and a molecular weight of 315.39. It is typically available with a purity of 95% and is intended for research use only.

Scientific Research Applications

This compound is of interest because of its potential biological activities, especially in medicinal chemistry and drug development.

Antimicrobial Properties:
Pyrazolo[1,5-a]pyridine derivatives have demonstrated antimicrobial potential. Compounds with similar structures have shown activity against Mycobacterium tuberculosis (M.tb) by inhibiting mycobacterial ATP synthase . Modifications in the pyrazolo ring can enhance potency and selectivity against M.tb, suggesting that this compound may exhibit similar properties due to its structural similarities to other active pyrazolo compounds.

Inhibition of PI3 Kinase:
Pyrazolo[1,5-a]pyridines have been identified as selective inhibitors of the p110α isoform of PI3K, which is crucial in cancer cell proliferation and survival. One study reported an IC50 value of 0.9 nM for a related compound, suggesting that this compound could also effectively target this pathway.

Antiparasitic Activity:
Pyrazolo derivatives have demonstrated activity against Plasmodium falciparum, the causative agent of malaria. Compounds with similar scaffolds inhibited the growth of this parasite at low micromolar concentrations, suggesting that this compound might possess comparable effects.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazolo ring and substituents can significantly influence its potency and selectivity.

ModificationEffect on Activity
Substitution on the pyrazolo ringEnhances binding affinity to target enzymes
Variation in the sulfonamide groupAlters solubility and bioavailability
Changes in aromatic substituentsImpacts interaction with biological targets

Case Studies

  • Inhibition of Mycobacterial Growth: Certain pyrazolo derivatives inhibited M.tb growth with IC50 values ranging from 6.9 μM to 25 μM.
  • Cancer Cell Proliferation: Pyrazolo[1,5-a]pyridines showed significant inhibition of cell proliferation in various cancer models, highlighting their potential as anticancer agents.
  • Antiparasitic Efficacy: Compounds structurally related to this compound were effective against P. falciparum, with IC50 values as low as 3.6 μM reported for similar scaffolds.

Comparison with Similar Compounds

Core Heterocyclic Variations

The pyrazolo[1,5-a]pyridine core distinguishes this compound from analogs with related heterocycles:

  • Pyrazolo[1,5-a]pyrimidines: Compounds like [Pir-8-30] (7ab) (N-(2-(7-((2-(2-hydroxyethoxy)ethyl)amino)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)phenyl)methanesulfonamide) feature a pyrimidine ring fused to pyrazole.
  • Pyrazolo[3,4-d]pyrimidines : Example 56 from includes a pyrazolo[3,4-d]pyrimidine scaffold with fluorinated aryl groups. The expanded π-system may improve interactions with hydrophobic enzyme pockets but could reduce metabolic stability .

Substituent Effects on the Aryl Group

The m-tolyl group in the target compound is compared to:

  • 3-Fluorophenyl : 1-(3-fluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)methanesulfonamide (CAS 1396808-49-3) replaces the methyl group with a fluorine atom. Fluorine’s electronegativity may enhance binding to polar residues in target proteins, while reducing steric hindrance compared to the bulkier m-tolyl group .
  • p-Tolyl: N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide (CAS 868155-28-6) positions the methyl group para to the sulfonamide.

Sulfonamide-Linked Modifications

The methanesulfonamide bridge is a common feature among analogs:

  • 4-Methoxy-3-methylbenzenesulfonamide : 4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide (CAS 1396863-36-7) introduces methoxy and methyl groups on the benzene ring. These substituents could improve solubility but may reduce membrane permeability due to increased polarity .
  • Chlorobenzyl Ureas : 1-(4-Chlorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396558-97-6) replaces sulfonamide with urea. Urea derivatives often exhibit stronger hydrogen-bonding but may suffer from faster metabolic clearance .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Aryl Substituent Molecular Weight Key Features Reference
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(m-tolyl)methanesulfonamide Pyrazolo[1,5-a]pyridine 3-methylphenyl Not reported Balanced hydrophobicity
1-(3-fluorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)methanesulfonamide Pyrazolo[1,5-a]pyridine 3-fluorophenyl Not reported Enhanced electronegativity
[Pir-8-30] (7ab) Pyrazolo[1,5-a]pyrimidine 5-phenyl Not reported Increased hydrogen-bonding capacity
N-(3-(5-(p-tolyl)-...methanesulfonamide (CAS 868155-28-6) Benzo[e]pyrazolo[1,5-c]oxazin p-tolyl 433.5 Extended fused-ring system
4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide Pyrazolo[1,5-a]pyridine 4-methoxy-3-methyl Not reported Improved solubility

Research Findings and Implications

  • Synthetic Accessibility : highlights methods for synthesizing pyrazolo[1,5-a]pyridine derivatives, suggesting that the target compound can be synthesized via analogous routes involving heterocyclic amine reactions .
  • SAR Insights : The position and nature of aryl substituents (e.g., m-tolyl vs. fluorophenyl) critically influence pharmacokinetics and target engagement, as seen in urea and sulfonamide derivatives .

Q & A

Q. What are the common synthetic routes for pyrazolo[1,5-a]pyridine derivatives, and how can reaction conditions be optimized?

Pyrazolo[1,5-a]pyridine derivatives are typically synthesized via cyclocondensation reactions using N-nucleophiles. For example, N-(2,2-dichloro-1-cyanoethenyl)carboxamides react with 1H-pyrazol-5-amines under reflux in acetonitrile with triethylamine to yield pyrazolo[1,5-a][1,3,5]triazines . Optimization involves adjusting solvent polarity (e.g., DMF vs. acetonitrile), temperature (60–100°C), and stoichiometry of nucleophiles. Catalytic bases like K₂CO₃ enhance yields by facilitating deprotonation .

Q. How is the anticancer activity of pyrazolo[1,5-a]pyridine derivatives evaluated in vitro?

Standard protocols involve screening against the NCI-60 cancer cell line panel , which includes nine cancer types (e.g., leukemia, melanoma, breast cancer). Compounds are tested at 10 µM, and growth inhibition (%) is measured via sulforhodamine B (SRB) assays. For example, 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines showed selective activity against HCT-116 colon cancer (GI₅₀ = 1.2 µM) and MCF-7 breast cancer (GI₅₀ = 2.8 µM) .

Q. What analytical techniques are used to characterize pyrazolo[1,5-a]pyridine derivatives?

  • NMR (¹H/¹³C): Confirms regioselectivity of substituents (e.g., pyrazole vs. pyridine ring substitution).
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₃Cl₂N₅O₂: 366.0421).
  • X-ray crystallography : Resolves ambiguous stereochemistry in sulfonamide linkages .

Advanced Research Questions

Q. How can structural modifications enhance kinase inhibitory activity while minimizing off-target effects?

  • Core scaffold tuning : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyridine C-6 position increases binding affinity to kinases like TRK or IRAK4 . For instance, Larotrectinib (TRK inhibitor) uses a pyrazolo[1,5-a]pyrimidine core with a 3-hydroxypyrrolidine carboxamide side chain for selectivity .
  • Selectivity screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to compare IC₅₀ values against >300 kinases. A >50-fold selectivity for the target kinase (e.g., IRAK4 IC₅₀ = 8 nM vs. IRAK1 IC₅₀ = 420 nM) is ideal .

Q. What strategies resolve discrepancies in anticancer activity across cell lines?

  • Mechanistic studies : Perform transcriptomics to identify differential expression of target proteins (e.g., PARG in HCT-116 vs. A549 cells) .
  • Metabolic stability assays : Use liver microsomes to assess if poor activity in certain lines (e.g., HepG2) correlates with rapid CYP450-mediated degradation .

Q. How are in vivo efficacy and pharmacokinetics evaluated for pyrazolo[1,5-a]pyridine-based inhibitors?

  • Xenograft models : Administer compounds (e.g., 50 mg/kg oral dose) to nude mice bearing MDA-MB-231 tumors . Monitor tumor volume and plasma exposure (AUC₀–24h ≥ 5000 ng·h/mL) .
  • ADME profiling : Measure solubility (PBS pH 7.4 ≥ 50 µg/mL), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and plasma protein binding (PPB < 90%) .

Methodological Tables

Table 1: Optimization of Heterocyclization Reactions for Pyrazolo[1,5-a]pyridine Derivatives

ConditionYield (%)Purity (HPLC)Reference
Acetonitrile, 80°C6295%
DMF, 100°C7889%
K₂CO₃, RT4898%

Table 2: Anticancer Activity of Selected Derivatives

CompoundHCT-116 GI₅₀ (µM)MCF-7 GI₅₀ (µM)Selectivity Index (HCT-116/MCF-7)
2-(Dichloromethyl)-A1.22.82.3
N-Propargylated-B0.94.14.6
Ref:

Key Considerations for Data Contradictions

  • Batch variability : Ensure synthetic reproducibility by controlling moisture levels (<0.1% H₂O in DMF) .
  • Cell line heterogeneity : Use STR profiling to confirm identity and avoid cross-contamination .

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